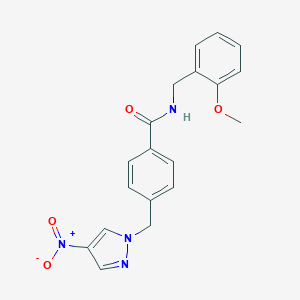
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile, also known as AHCC, is a natural compound derived from shiitake mushrooms. It has been extensively studied for its potential therapeutic benefits in various diseases.
Mécanisme D'action
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile works by stimulating the immune system to produce more natural killer cells, T cells, and cytokines. It also has antioxidant properties that help reduce oxidative stress and inflammation. 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has been shown to modulate the immune response by activating dendritic cells and increasing the production of interferon-gamma.
Biochemical and Physiological Effects:
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6. 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as glutathione peroxidase and catalase. In addition, 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has been shown to improve liver function and reduce the risk of liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has several advantages for lab experiments. It is a natural compound that can be easily synthesized from shiitake mushrooms. It has been extensively studied and has a well-established safety profile. However, there are some limitations to using 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile in lab experiments. Its complex structure makes it difficult to synthesize in large quantities, and its effects may vary depending on the source and purity of the compound.
Orientations Futures
There are several future directions for research on 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile. One area of research is the potential use of 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile in combination with other therapies for cancer treatment. Another area of research is the potential use of 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile in the prevention and treatment of viral infections such as COVID-19. Additionally, more research is needed to understand the mechanisms of action of 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile and its potential use in other diseases such as autoimmune diseases and neurodegenerative diseases.
Conclusion:
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile is a natural compound derived from shiitake mushrooms that has been extensively studied for its potential therapeutic benefits. It has been shown to enhance the immune system, reduce inflammation, and have anti-tumor effects. 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has several advantages for lab experiments, but there are also some limitations to its use. Future research on 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile may lead to new treatments for various diseases.
Méthodes De Synthèse
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile is synthesized by culturing shiitake mushrooms in a liquid medium. The mycelium is then extracted and processed to obtain the active compound. The purity of 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile can be increased by further purification techniques such as chromatography.
Applications De Recherche Scientifique
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has been studied for its potential therapeutic benefits in various diseases such as cancer, viral infections, and autoimmune diseases. It has been shown to enhance the immune system, reduce inflammation, and have anti-tumor effects.
Propriétés
Nom du produit |
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C16H12N2O2/c17-9-13-15(10-4-2-1-3-5-10)12-8-11(18)6-7-14(12)20-16(13)19/h1-8,15,19H,18H2 |
Clé InChI |
HNJCJAYJPXUTAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)N)OC(=C2C#N)O |
SMILES canonique |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)N)OC(=C2C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)




![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)

![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)
